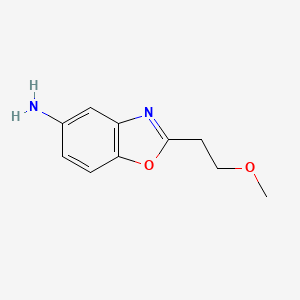

2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-methoxyethyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-13-5-4-10-12-8-6-7(11)2-3-9(8)14-10/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQLYTZOVBBXDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NC2=C(O1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.

Chemical Structure and Properties

The compound features a benzoxazole moiety, which is known for its biological significance. The presence of the methoxyethyl group enhances its solubility and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can inhibit various biological pathways, including those involved in cell growth and proliferation. For instance, it may modulate the activity of kinases or proteases, which are crucial in signaling pathways associated with cancer and other diseases .

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

- Antiproliferative Activity : Studies have shown that derivatives of benzoxazole compounds exhibit significant antiproliferative effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for several related compounds range from 1.2 to 5.3 µM against different cancer types .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentrations (MIC) suggest effectiveness comparable to known antibacterial agents .

Case Studies

Several studies have highlighted the biological activity of benzoxazole derivatives, including this compound:

- Antiproliferative Effects : In vitro studies indicated that benzoxazole derivatives exhibit selective cytotoxicity towards breast cancer cells (MCF-7) with IC50 values around 1.2 µM. This suggests that modifications in the structure can significantly enhance anticancer activity .

- Antibacterial Evaluation : A study focusing on the antibacterial efficacy of benzoxazole derivatives found that certain compounds showed potent activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli. The MIC values for these compounds ranged from 8 µM to higher concentrations depending on the specific derivative tested .

Table 1: Biological Activity Summary

| Activity Type | Target Organisms/Cell Lines | IC50/MIC Values |

|---|---|---|

| Antiproliferative | MCF-7 (Breast Cancer) | 1.2 µM |

| Antimicrobial | Staphylococcus aureus | MIC = 8 µM |

| Antimicrobial | Escherichia coli | MIC = 16 µM |

| Antiproliferative | Various Cancer Cell Lines | IC50 = 1.2 - 5.3 µM |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C₁₀H₁₂N₂O₂

- Molecular Weight : 192.22 g/mol

- IUPAC Name : 2-(2-methoxyethyl)-1,3-benzoxazol-5-amine

- Appearance : Powder

- Storage Temperature : Room Temperature

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that benzoxazole derivatives, including this compound, exhibit significant anticancer properties. For instance, a study synthesized various benzoxazole derivatives and evaluated their cytotoxic effects on different cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The results demonstrated that certain derivatives showed promising inhibition of cancer cell proliferation, attributed to their ability to interfere with critical cellular pathways involved in tumor growth .

2. Antibacterial Properties

The compound has also been investigated for its antibacterial effects. Research has highlighted the synthesis of novel derivatives that demonstrated notable antibacterial activity against various strains of bacteria. The mechanisms underlying this activity are believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Table 1: Summary of Anticancer Studies Involving Benzoxazole Derivatives

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 | 25 | PI3Kγ Inhibition | |

| MCF-7 | 30 | Apoptosis Induction | |

| Jurkat | 15 | Cytotoxicity via Mannich Base |

Synthesis Techniques

The synthesis of this compound involves several methodologies, including:

- Solvent-Free Conditions : Recent protocols emphasize environmentally friendly synthesis techniques that enhance yield and purity while minimizing waste .

- Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is employed for the characterization of synthesized compounds, ensuring accurate identification and quantification .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The benzoxazol-5-amine scaffold is versatile, with modifications at position 2 significantly altering physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Benzoxazol-5-amine Derivatives

Key Observations:

Substituent Effects on Solubility and Binding :

- The methoxyethyl group in the target compound may improve aqueous solubility compared to aromatic substituents (e.g., 3-methoxyphenyl or 4-ethylphenyl) due to its polar ether linkage and flexible chain .

- Bulky substituents like 4-methylpiperazinyl (in H-014) enhance binding affinity in antimalarial applications but may reduce metabolic stability .

Biological Relevance: PPARγ Agonists: Derivatives with aryl substituents (e.g., 4-ethylphenyl) are used in covalent PPARγ agonists, demonstrating the scaffold’s adaptability in drug design . Antifungal Potential: A structurally related methoxyethyl-containing boronic acid derivative showed inhibition of fungal histone deacetylase (HDAC) at low concentrations (1 µM), suggesting that the target compound’s substituent could confer similar bioactivity .

Vorbereitungsmethoden

General Synthetic Strategies for Benzoxazole Derivatives

Benzoxazole derivatives, including 2-substituted and 2-aminobenzoxazoles, are commonly synthesized via cyclization reactions involving o-aminophenol or its analogues with suitable electrophilic partners such as aldehydes, cyanating agents, or halides. The key synthetic routes include:

- Condensation and Cyclization of o-Aminophenol with Aldehydes or Benzyl Compounds

- Electrophilic Cyanation of o-Aminophenol Derivatives

- Smiles Rearrangement of Benzoxazole-2-thiol Derivatives

- Catalytic Cyclization Using Metal Catalysts or Nanocatalysts

These methods allow introduction of various substituents at the 2-position and functional groups on the benzoxazole ring.

Preparation via Condensation with Benzylamine or Benzaldehyde Derivatives

A patented method (CN103102321A) describes the synthesis of 2-substituted benzoxazoles, including 2-(2-methoxyethyl) derivatives, by reacting benzylamine, benzaldehyde, or benzyl alcohol compounds with o-aminophenol or related amines. Key features include:

- Use of metal catalysts such as palladium, platinum, or ruthenium.

- Solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methylpyrrolidone (NMP).

- Reaction steps: raw material mixing, reaction under mild conditions, separation, extraction, drying, and concentration.

- No requirement for oxidizing agents or hydrogen acceptors.

- Catalyst recovery and recycling possible.

- High atom economy and industrial applicability.

This method is suitable for preparing 2-substituted benzoxazoles with alkoxyalkyl substituents such as 2-(2-methoxyethyl) groups by starting from appropriate benzylamine or benzaldehyde precursors bearing the methoxyethyl moiety.

Electrophilic Cyanation Approach Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)

A research study published in ACS Omega (2019) reports a method for synthesizing 2-aminobenzoxazoles via electrophilic cyanation of o-aminophenols using NCTS as a nonhazardous cyanating agent in the presence of Lewis acids like BF3·Et2O. The key points are:

- Reaction conditions: reflux in 1,4-dioxane for 25–30 hours.

- Use of BF3·Et2O (2 equiv) and NCTS (1.5 equiv) gave up to 90% yield.

- The activated CN group facilitates nucleophilic attack by the amino group, followed by cyclization to form the benzoxazole ring.

- The method is scalable and uses inexpensive, nontoxic reagents.

- Suitable for synthesizing 2-aminobenzoxazoles with various substituents.

This approach can be adapted to prepare 2-(2-methoxyethyl)-1,3-benzoxazol-5-amine by employing o-aminophenol derivatives substituted accordingly or by post-functionalization.

Table 1. Optimization of Electrophilic Cyanation Reaction

| Entry | BF3·Et2O (equiv) | NCTS (equiv) | Temperature | Yield (% of product) |

|---|---|---|---|---|

| 1 | 3 | 3 | Reflux | 86 |

| 4 | 3 | 1.5 | Reflux | 87 |

| 6 | 2 | 1.5 | Reflux | 90 |

Smiles Rearrangement for N-Substituted Aminobenzoxazoles

The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been employed to functionalize benzoxazole-2-thiol derivatives to yield N-substituted aminobenzoxazoles. Highlights include:

- Activation of benzoxazole-2-thiol with chloroacetyl chloride.

- Reaction with amines such as 3-bromopropylamine hydrobromide.

- Use of bases like triethylamine or potassium carbonate.

- Reaction temperatures ranging from room temperature to reflux.

- Control over product selectivity by adjusting amine and base equivalents.

- Possible formation of disulfide byproducts via radical mechanisms, suppressed by radical scavengers.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling a substituted benzoxazole precursor with a methoxyethyl group. A common approach is the use of carbodiimide-mediated amidation or Ullmann-type coupling under catalytic conditions (e.g., CuI/ligand systems). For example, a protocol similar to the synthesis of related benzoxazole derivatives involves reacting 5-amino-1,3-benzoxazole with 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF or DMSO) at 80–100°C for 12–24 hours . Yield optimization may require inert atmosphere conditions (N₂/Ar), stoichiometric adjustments (1.2–1.5 eq. of alkylating agent), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Purity Analysis: Use reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) with UV detection at 254 nm. Purity >95% is typical for research-grade material .

- Structural Confirmation:

- NMR: ¹H NMR (DMSO-d₆) should show characteristic signals: δ 6.8–7.5 ppm (aromatic protons), δ 3.4–3.6 ppm (OCH₃), and δ 3.0–3.2 ppm (CH₂CH₂O).

- Mass Spectrometry: ESI-MS ([M+H]⁺ expected at m/z 193.1) .

- X-ray Crystallography: For absolute conformation validation, employ SHELXL or WinGX for structure refinement .

Advanced Research Questions

Q. What experimental strategies are effective for probing the structure-activity relationship (SAR) of this compound in biological systems?

Methodological Answer:

- Core Modifications: Synthesize analogs with variations in the methoxyethyl chain (e.g., ethoxy, hydroxyethyl) and compare bioactivity using assays like enzyme inhibition (IC₅₀) or receptor binding (Kd).

- Computational Modeling: Perform molecular docking (AutoDock Vina) with target proteins (e.g., kinases or GPCRs) to predict binding modes. Compare with experimental data from SPR (surface plasmon resonance) .

- Metabolic Stability: Assess in vitro hepatic microsomal stability (human/rat liver microsomes) to evaluate the impact of the methoxyethyl group on pharmacokinetics .

Q. How can researchers resolve contradictions in reported bioactivity data for benzoxazole derivatives, such as conflicting enzyme inhibition results?

Methodological Answer:

- Assay Standardization: Ensure consistent buffer conditions (pH, ionic strength) and enzyme sources (recombinant vs. native).

- Control Experiments: Include positive controls (e.g., known inhibitors) and validate compound solubility (DMSO concentration ≤1% v/v).

- Data Reprodubility: Replicate studies across independent labs and cross-validate using orthogonal techniques (e.g., fluorescence polarization vs. radiometric assays) .

Q. What crystallographic tools are recommended for analyzing the conformational flexibility of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Use SHELXS/SHELXD for structure solution and SHELXL for refinement. The methoxyethyl group’s torsion angles can be analyzed using ORTEP-3 to assess rotational freedom .

- Twinned Data Handling: For challenging crystals (e.g., pseudo-merohedral twinning), apply TwinRotMat or PLATON’s TWINLAWS to deconvolute overlapping reflections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.